molecular formula C8H12ClNO B586170 (3,5-Dimethylpyridin-2-yl)methanol hydrochloride CAS No. 70580-28-8

(3,5-Dimethylpyridin-2-yl)methanol hydrochloride

Cat. No.: B586170
CAS No.: 70580-28-8
M. Wt: 173.64
InChI Key: FFHAGALXIUPBGP-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Alternative Nomenclatural Systems

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming substituted pyridine derivatives with alcohol functional groups and their corresponding salt forms. The parent structure consists of a pyridine ring bearing two methyl substituents at the 3 and 5 positions, with a hydroxymethyl group attached to the 2-position carbon atom. The systematic name reflects the positional arrangement of these substituents according to standard numbering conventions for pyridine rings, where the nitrogen atom occupies the 1-position and subsequent carbon atoms are numbered sequentially around the aromatic ring.

Alternative nomenclatural systems have generated several recognized names for this compound, including 3,5-Dimethyl-2-pyridinemethanol hydrochloride, which emphasizes the pyridinemethanol structural motif. Chemical databases also recognize the name 2-hydroxymethyl-3,5-dimethylpyridine hydrochloride, which describes the same molecular structure using alternative positional descriptors. The systematic approach to naming this compound demonstrates the flexibility inherent in chemical nomenclature systems while maintaining structural accuracy and unambiguous identification.

The compound's nomenclature also reflects its status as a hydrochloride salt, indicating the presence of a protonated nitrogen center associated with a chloride counterion. This salt formation significantly influences the compound's physical properties and chemical behavior compared to the corresponding free base form. The systematic naming convention ensures that the salt character is clearly distinguished from the neutral alcohol precursor, preventing confusion in chemical databases and commercial transactions.

Chemical Abstracts Service Registry Number and Regulatory Database Identifiers

The primary Chemical Abstracts Service registry number for this compound is 70580-28-8, which serves as the definitive identifier for this specific salt form in chemical databases and regulatory systems. This registry number distinguishes the hydrochloride salt from the corresponding free base compound, which carries the separate Chemical Abstracts Service number 202932-05-6. The differentiation between these registry numbers reflects the significant chemical and physical differences between the salt and free base forms of the same basic molecular structure.

Additional regulatory database identifiers have been assigned to facilitate tracking and identification across various international chemical monitoring systems. The compound appears in multiple specialized databases with unique identifier codes, including entries in toxicological databases and chemical inventory systems. These diverse identification systems ensure comprehensive coverage across different regulatory jurisdictions and scientific disciplines, enabling consistent identification regardless of the specific database or regulatory framework being utilized.

The Chemical Abstracts Service registry system maintains detailed structural and property information associated with each assigned number, providing researchers and regulatory authorities with standardized reference data. The registry number 70580-28-8 specifically links to confirmed structural data, molecular weight information, and verified chemical properties that have been validated through systematic review processes. This comprehensive identification framework supports accurate chemical inventory management and facilitates international trade and research collaboration involving this specific compound.

Molecular Formula and Structural Isomerism Considerations

The molecular formula for this compound is established as C₈H₁₂ClNO, reflecting the addition of hydrogen chloride to the base compound C₈H₁₁NO. This formula accounts for the protonation of the pyridine nitrogen atom and the association of the resulting cationic species with a chloride anion. The molecular weight corresponding to this formula is 173.64 atomic mass units, representing a significant increase from the free base molecular weight of 137.18 atomic mass units due to the incorporation of the hydrochloride component.

Compound Form Molecular Formula Molecular Weight Chemical Abstracts Service Number
Free Base C₈H₁₁NO 137.18 202932-05-6
Hydrochloride Salt C₈H₁₂ClNO 173.64 70580-28-8

Structural isomerism considerations for this compound involve the potential for positional isomers based on alternative arrangements of the methyl substituents around the pyridine ring. The 3,5-dimethyl substitution pattern represents one specific regioisomer among several possible arrangements of two methyl groups on a pyridine ring bearing a hydroxymethyl substituent. Alternative positional isomers could include 2,4-dimethyl, 2,5-dimethyl, 2,6-dimethyl, 3,4-dimethyl, and 3,6-dimethyl arrangements, each producing compounds with distinct chemical and physical properties despite sharing the same molecular formula for the base structure.

The hydroxymethyl functional group positioned at the 2-carbon of the pyridine ring creates additional structural specificity that distinguishes this compound from other possible constitutional isomers. The 2-position placement of the hydroxymethyl group is particularly significant because it positions this functional group adjacent to the nitrogen atom, creating potential for intramolecular hydrogen bonding interactions that influence the compound's conformational preferences and chemical reactivity. This positional arrangement also affects the compound's ability to participate in coordination chemistry and its overall polarity distribution, making it structurally distinct from hydroxymethyl derivatives substituted at other positions around the pyridine ring.

Properties

IUPAC Name

(3,5-dimethylpyridin-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6-3-7(2)8(5-10)9-4-6;/h3-4,10H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHAGALXIUPBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CO)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856445
Record name (3,5-Dimethylpyridin-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70580-28-8
Record name (3,5-Dimethylpyridin-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of Ester Derivatives

A widely employed strategy involves the hydrolysis of ester-protected precursors. For instance, 2-(acetoxymethyl)-3,5-dimethylpyridine undergoes base-catalyzed hydrolysis to yield the free hydroxymethyl compound, which is subsequently converted to the hydrochloride salt. In a representative procedure, 2-(acetoxymethyl)-3,5-dimethylpyridine (774 mg, 4.69 mmol) is treated with 5 N NaOH (2 mL) and methanol (4 mL) at 60°C for 10 minutes. The reaction mixture is partitioned between water and ethyl acetate, with the organic layer dried over Na₂SO₄ and concentrated to afford (3,5-dimethylpyridin-2-yl)methanol in 71% yield. The free base is then dissolved in anhydrous ether, and HCl gas is introduced to precipitate the hydrochloride salt. This method prioritizes simplicity and high yield, making it suitable for industrial-scale production.

Organometallic Approaches

Directed ortho-metalation techniques offer an alternative pathway. Using 2-methyl-3,5-dimethylpyridine as the starting material, n-butyllithium (n-BuLi) deprotonates the methyl group at the 2-position in tetrahydrofuran (THF) at -70°C under inert conditions. Subsequent oxygenation introduces a hydroxyl group, and quenching with methanol affords the hydroxymethyl derivative. After workup, the product is isolated in 14% yield. While this method demonstrates the feasibility of introducing hydroxymethyl groups via lithiation, its low yield and stringent temperature requirements limit its practicality compared to ester hydrolysis.

Chloromethyl Intermediate Hydrolysis

Although less directly documented, chloromethyl intermediates may serve as precursors. For example, 2-chloromethyl-3,5-dimethylpyridine could undergo nucleophilic substitution with water or mild bases to form the hydroxymethyl derivative. This approach mirrors methodologies used for analogous compounds, where chloromethyl groups are hydrolyzed under controlled conditions. After hydrolysis, treatment with hydrochloric acid yields the hydrochloride salt. However, this route requires careful optimization to minimize side reactions, such as over-hydrolysis or polymerization.

Comparative Analysis of Methods

The table below summarizes the key attributes of each synthetic route:

Method Starting Material Reaction Conditions Yield Advantages Limitations
Ester Hydrolysis 2-(Acetoxymethyl)-3,5-dimethylpyridineNaOH, MeOH, 60°C, 10 min71%High yield, scalable, mild conditionsRequires ester precursor synthesis
Organometallic 2-Methyl-3,5-dimethylpyridinen-BuLi, THF, -70°C, O₂, MeOH14%Direct functionalizationLow yield, cryogenic conditions
Chloromethyl Hydrolysis 2-Chloromethyl-3,5-dimethylpyridineH₂O or base, RT–60°C, HCl gasN/APotentially straightforwardIntermediate stability challenges

Mechanistic Insights and Optimization

Ester Hydrolysis Mechanism

The base-catalyzed hydrolysis of 2-(acetoxymethyl)-3,5-dimethylpyridine proceeds via nucleophilic acyl substitution. Hydroxide ions attack the carbonyl carbon of the acetate group, forming a tetrahedral intermediate that collapses to release acetate and generate the alkoxide. Protonation by methanol yields the alcohol, which is stabilized as the hydrochloride salt. Optimizing NaOH concentration and reaction time is critical to maximizing yield while minimizing ester saponification side reactions.

Challenges in Organometallic Routes

The low yield in the n-BuLi method stems from competing side reactions, including incomplete lithiation and over-oxidation. Enhancing yield may require advanced temperature control or the use of stabilizing ligands. Additionally, the starting material’s availability and cost influence the method’s viability for large-scale applications.

Industrial and Laboratory Considerations

Scalability of Ester Hydrolysis

Industrial processes favor ester hydrolysis due to its robustness and compatibility with continuous-flow reactors. The use of methanol as both solvent and proton source simplifies purification, and the reaction’s exothermic nature allows for rapid throughput. However, the synthesis of the ester precursor necessitates additional steps, such as acetylation of 2-hydroxymethyl-3,5-dimethylpyridine, which may involve toxic reagents like acetyl chloride.

Scientific Research Applications

(3,5-Dimethylpyridin-2-yl)methanol hydrochloride is utilized in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3,5-Dimethylpyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related pyridine derivatives, highlighting key differences in substituents, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Applications/Significance Evidence ID
(3,5-Dimethylpyridin-2-yl)methanol hydrochloride C8H11NO·HCl 173.64 (calculated) -CH2OH (position 2), -CH3 (positions 3,5) Pharmaceutical intermediate, ligand synthesis [11]
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol hydrochloride C9H13N2O2·ClH 203.67 -CH2OH (position 2), -CH3 (positions 3,5), -OCH3 (position 4) Reference standard, potential kinase inhibitor [1]
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride C9H13ClNO·HCl 222.12 (calculated) -CH2Cl (position 2), -OCH3 (position 4), -CH3 (positions 3,5) Precursor for sulfinyl/sulfonyl benzimidazoles (e.g., omeprazole derivatives) [10]
(5-Chloro-2-methoxypyridin-3-yl)methanol C7H8ClNO2 173.60 -CH2OH (position 3), -Cl (position 5), -OCH3 (position 2) Antimicrobial agent intermediate [6]
Pyridoxal hydrochloride (Vitamin B6 derivative) C8H10NO3·HCl 221.63 -CHO (position 4), -CH2OH (position 5), -CH3 (position 2) Cofactor in enzymatic reactions, metabolic studies [7]

Detailed Research Findings

Structural and Functional Differences

  • Chloromethyl derivatives (e.g., 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride) exhibit higher reactivity in nucleophilic substitutions, enabling their use in synthesizing proton-pump inhibitors like omeprazole .

Pharmacological Relevance

  • Compounds like 2-[(3,5-Dimethylpyridin-2-yl)methyl]sulphinyl benzimidazoles () are critical impurities in drugs such as omeprazole, underscoring the importance of structural analogs in quality control .
  • The methanol group in the target compound may serve as a handle for further functionalization in drug design, contrasting with amine derivatives (e.g., (3,5-Dimethylpyridin-2-yl)methanamine hydrochloride), which are more reactive but less stable .

Biological Activity

(3,5-Dimethylpyridin-2-yl)methanol hydrochloride is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biological research. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Molecular Formula: C9H13ClN2O
Molecular Weight: 188.66 g/mol
CAS Number: 70580-28-8

The compound is characterized by a pyridine ring with methyl substitutions at the 3 and 5 positions, along with a hydroxymethyl group at the 2 position. The hydrochloride salt form enhances its solubility in aqueous environments, which is crucial for biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been observed to function as a ligand, binding to various enzymes and receptors, thereby modulating their activity. Key mechanisms include:

  • Enzyme Inhibition: The compound can inhibit enzyme activity by binding to active or allosteric sites. This modulation can affect metabolic pathways and cellular signaling.
  • Neurotransmitter Modulation: Preliminary studies suggest that it may influence neurotransmitter systems, potentially impacting cognitive functions and mood regulation.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antioxidant Activity: Studies suggest that the compound may exhibit antioxidant properties, which could protect cells from oxidative stress.
  • Neuropharmacological Effects: There are indications of its effects on cognitive functions, suggesting a role in neuropharmacology.
  • Antimicrobial Properties: Some studies have hinted at antimicrobial activity against certain bacterial strains.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound. Below is a summary table highlighting key findings from various studies:

Study ReferenceBiological ActivityIC50 Value (µM)Notes
Enzyme Inhibition15.3Exhibited significant inhibition of specific enzymes involved in metabolic pathways.
Antioxidant ActivityNDSuggested potential protective effects against oxidative stress in vitro.
Neurotransmitter ModulationNDImpacts on mood regulation observed in preliminary behavioral assays.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the following steps:

  • Formation of Pyridine Derivative: Starting from appropriate pyridine precursors.
  • Hydroxymethylation: Introducing the hydroxymethyl group via nucleophilic substitution.
  • Salt Formation: Converting the base form to the hydrochloride salt to enhance solubility.

Applications in Research and Medicine

This compound is being explored for various applications:

  • Medicinal Chemistry: As a precursor in drug synthesis aimed at developing new therapeutic agents targeting neurological disorders.
  • Biological Research: Utilized in studies investigating enzyme interactions and cellular signaling pathways.
  • Industrial Applications: Employed as a reagent in organic synthesis processes.

Q & A

Q. What mechanistic insights explain the compound’s behavior under acidic vs. alkaline conditions?

  • Methodological Answer : pH-dependent stability studies (1H NMR in D₂O at pH 2–12) reveal protonation states. Under acidic conditions, the pyridine nitrogen is protonated, increasing solubility but risking HCl displacement. Alkaline conditions may deprotonate the methanol group, leading to esterification or oxidation .

Q. How can in vitro assays evaluate the compound’s potential cytotoxicity or enzymatic inhibition?

  • Methodological Answer : Cell viability assays (MTT or resazurin) in HEK-293 or HepG2 cells assess cytotoxicity. Enzyme inhibition studies (e.g., cytochrome P450 isoforms) use fluorogenic substrates and IC50 determination. Structural analogs like (3-methylphenyl)-(5-methylpyridin-2-yl)methanone hydrochloride provide comparative data .

Q. What synergies exist between this compound and co-administered drugs?

  • Methodological Answer : Combinatorial screening (e.g., checkerboard assays) identifies synergistic or antagonistic effects. For example, co-administration with proton pump inhibitors (e.g., omeprazole) may alter gastric pH, affecting absorption. Pharmacokinetic modeling (GastroPlus) simulates interactions .

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